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3-Methyldihydropyrimidine-2,4(1h,3h)-dione

Reaction kinetics Hydrolysis mechanism Pyrimidine biochemistry

3-Methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 1672-04-4), also known as 3-methyldihydrouracil (3MeDHU), is a heterocyclic organic compound belonging to the class of 5,6-dihydropyrimidines. It features a pyrimidine ring with keto groups at positions 2 and 4 and a methyl substituent at the N3 position, yielding a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 1672-04-4
Cat. No. B3323663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyldihydropyrimidine-2,4(1h,3h)-dione
CAS1672-04-4
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCN1C(=O)CCNC1=O
InChIInChI=1S/C5H8N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H2,1H3,(H,6,9)
InChIKeyRVAFDUBAJVHJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-Methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 1672-04-4) — A Core Dihydropyrimidine Scaffold for Scientific Procurement


3-Methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 1672-04-4), also known as 3-methyldihydrouracil (3MeDHU), is a heterocyclic organic compound belonging to the class of 5,6-dihydropyrimidines. It features a pyrimidine ring with keto groups at positions 2 and 4 and a methyl substituent at the N3 position, yielding a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol . The compound is a core structural analog in the dihydrouracil series and serves as both an intermediate in medicinal chemistry synthesis and a mechanistic probe for understanding pyrimidine biochemistry [1]. Commercially, it is typically supplied at ≥98% purity .

Workflow Alkaline hydrolysis mechanism probe
Selection N3-methyl blocked dihydropyrimidine scaffold
Context Controlled N3 reactivity; synthetic intermediate

Why 3-Methyldihydropyrimidine-2,4(1H,3H)-dione Cannot Be Swapped with Dihydrouracil or Other In-Class Analogs


Dihydropyrimidine derivatives are frequently treated as interchangeable congeners in procurement; however, the presence and position of a single methyl group fundamentally alters the compound's physicochemical behavior, reactivity, and molecular recognition properties. The N3-methyl group in 3-methyldihydrouracil eliminates the dissociable proton at that position, which profoundly changes the compound's alkaline hydrolysis mechanism, UV absorption profile, ionization behavior, hydrogen-bond donor capacity, and melting point relative to the parent dihydrouracil (DHU) and related analogs such as dihydrothymine (DHT) [1]. These differences render the compound uniquely suitable for specific mechanistic studies and synthetic applications where controlled N3 reactivity and distinct physical properties are required [1].

3MeDHU: first-order kinetics at high [OH⁻]
DHU/DHT/DHOA: zero-order
Hydrolysis rate prediction may shift; method transfer requires validation
No 230 nm anion absorption band
DHU/DHT: strong 230 nm peak
UV-based analytical protocols cannot be directly applied
Reduced H-bond donor count, lower melting point
DHU: two HBDs, high melting point
Crystal packing and melt-processing behavior differ substantially

3-Methyldihydropyrimidine-2,4(1H,3H)-dione: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Alkaline Hydrolysis Mechanism Divergence: 3MeDHU vs. DHU/DHT/DHOA

Under alkaline conditions at 25 °C and ionic strength 1.0 M, 3-methyldihydrouracil (3MeDHU) exhibits a fundamentally different rate-law dependence on hydroxide ion concentration compared to its unsubstituted analogs. For 3MeDHU, the observed rate changes from a second-order to a first-order dependence on [OH⁻] with increasing hydroxide concentration. In contrast, dihydrouracil (DHU), dihydrothymine (DHT), and dihydroorotic acid (DHOA) all transition from second-order to zero-order dependence, meaning their hydrolysis rates become entirely independent of [OH⁻] at higher concentrations [1]. This mechanistic divergence indicates that N3-methylation fundamentally alters the rate-determining step by preventing formation of the dihydropyrimidine anion that is required for the zero-order kinetic regime observed in the unsubstituted analogs [1].

Kinetic Order Divergence
Head-to-head
3MeDHU: first-order vs DHU/DHT/DHOA: zero-order at high [OH⁻]
N3-methylation alters rate-determining step; mechanism selection context
25 °C, ionic strength 1.0 M; rate-leveling less pronounced for 3MeDHU
Reaction kinetics Hydrolysis mechanism Pyrimidine biochemistry

Third-Order Rate Constant (k2) for Alkaline Hydrolysis: 3MeDHU is 9-Fold Faster than DHU

Quantitative rate constants for alkaline hydrolysis at 25 °C and ionic strength 1.0 M reveal that 3-methyldihydrouracil undergoes hydroxide-catalyzed ring opening substantially faster than its unsubstituted parent. The third-order rate constant k2 for 3MeDHU in H2O is 717 M⁻² min⁻¹, compared to only 80 M⁻² min⁻¹ for dihydrouracil (DHU) — an approximately 9-fold (8.96×) rate enhancement [1]. The k2 for dihydrothymine (DHT) is 106 M⁻² min⁻¹, and for dihydroorotic acid (DHOA) is 260 M⁻² min⁻¹, placing 3MeDHU as the most reactive among the tested dihydropyrimidines under these conditions. Notably, in D2O the k2 for 3MeDHU increases further to 1603 M⁻² min⁻¹, indicating a significant solvent kinetic isotope effect [1].

Third-Order Rate Constant k2
Head-to-head
k2 3MeDHU = 717 M⁻² min⁻¹ vs DHU = 80 M⁻² min⁻¹; ~9-fold faster
Supports preparative ring-opening synthesis workflow
In H2O; k2 in D2O rises to 1603 M⁻² min⁻¹ (solvent isotope effect)
Reaction kinetics Hydroxide-catalyzed hydrolysis Structure-reactivity relationships

Ionization and UV Spectral Differentiation: 3MeDHU Lacks the 230 nm Anion Absorption Band Due to Blocked N3-H Dissociation

Spectrophotometric titrations reveal that dihydrouracil (DHU), dihydrothymine (DHT), and dihydroorotic acid (DHOA) each possess a dissociable proton at the N3 position with pKa values of 11.66, 11.84, and 11.46, respectively, at 25 °C and ionic strength 1.0 M. Deprotonation at N3 produces a characteristic absorbance maximum at 230 nm attributable to the dihydropyrimidine anion [1]. Because 3-methyldihydrouracil bears a methyl group at N3, it lacks a dissociable proton at this position and consequently does not exhibit the 230 nm absorbance maximum in alkaline solution. This was confirmed by both Sander and earlier work by Janion and Shugar, who recorded the spectra of DHU and 3MeDHU in base [1].

230 nm Anion Band Absence
Head-to-head
3MeDHU: no 230 nm band vs DHU/DHT: strong absorption
Requires alternative detection wavelength for analytical QC
N3-H pKa 11.5–11.8 for DHU/DHT; N3 blocked in 3MeDHU
UV-Vis spectroscopy Acid-base chemistry Pyrimidine anion characterization

Melting Point Depression: 3MeDHU Melts Over 150 °C Lower than Dihydrouracil

The melting point of 3-methyldihydrouracil is reported as 127–129 °C, as documented in crystallographic studies of nucleic acid component derivatives [1]. In contrast, the parent compound dihydrouracil (DHU, CAS 504-07-4) melts at 279–281 °C [2]. This represents a melting point depression of approximately 152 °C, attributed to the loss of one intermolecular hydrogen-bond donor (N3-H) upon methylation, which substantially weakens the crystal lattice [1][2].

Melting Point Depression
Cross-study
3MeDHU 127–129 °C vs DHU 279–281 °C; ΔT ~152 °C
Enables melt-processing at accessible laboratory temperatures
Reduced H-bond donor count weakens crystal lattice
Thermal analysis Solid-state properties Crystallinity

Hydrogen-Bond Donor Capacity: 3MeDHU Has One HBD vs. Two for DHU — Impacting Solubility and Crystal Engineering

3-Methyldihydrouracil possesses a single hydrogen-bond donor (HBD = 1), corresponding to the N1-H proton, whereas dihydrouracil has two HBDs (N1-H and N3-H) [1]. The computed LogP for 3MeDHU is −0.99 , compared to XLogP values for DHU ranging from −1.10 to −1.83 [1]. The reduction in HBD count and the slightly higher lipophilicity of 3MeDHU directly affect aqueous solubility trends and crystal packing motifs.

H-Bond Donor & LogP Shift
Class-level
HBD count: 1 (3MeDHU) vs 2 (DHU); LogP −0.99 vs −1.1 to −1.83
Impacts crystal packing motif and solubility ranking
Predicted LogP; experimental solubility data to verify
Hydrogen bonding Solubility prediction Crystal engineering

N3-Specific Blocking: 3MeDHU as a Mechanistic Probe Where N3-H Reactivity Must Be Excluded

In studies of dihydropyrimidine biochemistry, the N3 position is a critical determinant of substrate recognition by enzymes such as dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase. 3-Methyldihydrouracil, by virtue of N3-methylation, is unable to undergo N3-deprotonation-dependent ring-opening or participate in N3-mediated hydrogen bonding with enzyme active sites. This property was exploited by Sander (1969) to probe the mechanism of alkaline hydrolysis: 3MeDHU served as the 'blocked' control that lacks the dissociable N3 proton present in DHU, DHT, and DHOA, enabling deconvolution of the role of N3-H ionization in the hydrolysis mechanism [1]. The compound is therefore a specific mechanistic probe that cannot be replaced by DHU, DHT, or DHOA in experiments designed to isolate N3-proton-dependent reactivity pathways [1].

N3-Specific Blocking Probe
Supporting
N3 methyl blocked; no N3-H for deprotonation or enzyme H-bonding
Specific control for N3-dependent DPD/dihydropyrimidinase studies
Enzyme recognition impact not quantified; requires endpoint review
Enzyme mechanism Dihydropyrimidine dehydrogenase Site-specific modification

3-Methyldihydropyrimidine-2,4(1H,3H)-dione: Application Scenarios Where Evidence Supports Prioritization Over Analogs


Mechanistic Studies of Alkaline Ring-Opening Reactions in Dihydropyrimidines

3MeDHU is the required substrate for investigating the role of N3-H ionization in dihydropyrimidine hydrolysis because it is the only analog in the series that transitions to first-order, rather than zero-order, kinetics at elevated [OH⁻] [1]. Its 9-fold higher third-order rate constant (k2 = 717 vs. 80 M⁻² min⁻¹ for DHU) also makes it the preferred substrate for kinetic studies requiring measurable conversion rates across a wide pH window [1].

Spectroscopic QC Method Development Requiring Distinct UV Detection from DHU/DHT

Analytical laboratories developing UV-based degradation monitoring for dihydropyrimidine-containing formulations must use 3MeDHU when method specificity is required to distinguish the N3-methylated species from unsubstituted analogs. The absence of the 230 nm anion peak in 3MeDHU allows differential quantification in mixtures containing DHU or DHT [1].

Crystal Engineering and Co-Crystal Design Leveraging Reduced H-Bond Donor Count

For solid-state chemistry applications, 3MeDHU provides a scaffold with exactly one hydrogen-bond donor (N1-H only), versus two for DHU, enabling predictable 1D hydrogen-bonded chain motifs rather than the 2D networks characteristic of DHU [1]. Its substantially lower melting point (127–129 °C vs. 279–281 °C) also permits melt-based co-crystallization with thermally sensitive co-formers that would degrade at DHU's melting temperature [1].

Biochemical Probe for Dihydropyrimidine Dehydrogenase (DPD) Active-Site Mapping

In enzymology studies of DPD or dihydropyrimidinase, 3MeDHU serves as an N3-blocked control compound to differentiate N3-dependent from N3-independent substrate recognition and catalysis. This role cannot be fulfilled by DHU or DHT, both of which retain the N3-H proton capable of participating in enzyme-substrate hydrogen bonding [1].

Application
Selection Property
Validation Focus
Dihydropyrimidine hydrolysis mechanism studies
N3-methylated scaffold (first-order kinetic regime)
Kinetic order verification at high [OH⁻]
UV-based degradation monitoring method development
Absence of 230 nm anion band
Differential quantification from unsubstituted analogs
Crystal engineering and co-crystal design
Reduced H-bond donor count (1 HBD)
1D hydrogen-bonded chain vs 2D network formation
DPD/dihydropyrimidinase active-site mapping
N3-blocked control scaffold
N3-dependent vs N3-independent substrate recognition
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